molecular formula C5H2BrClN4 B2670049 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 383157-16-2

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2670049
CAS No.: 383157-16-2
M. Wt: 233.45
InChI Key: CGCZYGSVCBHXEC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C5H2BrClN4. It is a member of the triazolopyridazine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and chlorine atoms attached to a triazolopyridazine core, making it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyridazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the triazolopyridazine core .

Major Products Formed

The major products formed from these reactions include substituted triazolopyridazines, oxidized derivatives, and reduced analogs.

Scientific Research Applications

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to changes in cellular processes and biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-5-9-8-4-2-1-3(7)10-11(4)5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCZYGSVCBHXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383157-16-2
Record name 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
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